molecular formula C18H18N2O5S2 B2823999 (E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide CAS No. 896335-41-4

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

Cat. No. B2823999
CAS RN: 896335-41-4
M. Wt: 406.47
InChI Key: KORJSDSOQPRXMX-VHEBQXMUSA-N
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Description

This compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group. The presence of the benzothiazole and methylsulfonyl groups suggest that this compound may have interesting biological activities, as these groups are often found in biologically active molecules .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, contains a benzothiazole ring and a benzamide group, which are connected by a double bond. It also contains methoxy and methylsulfonyl substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some general properties can be predicted based on its structure, such as its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound has been investigated for its reactivity and applications in chemical synthesis. A study focused on the reactivity of N-(phenylsulfonyl)acetamide derivatives, including the compound , revealing their potential to form aminothiazole, aminooxazole, and other derivatives. These derivatives have been evaluated for in vitro antimalarial activity and characterized for their ADMET properties, indicating their potential in medicinal chemistry (Fahim & Ismael, 2021).

Future Directions

The study of benzamide derivatives is a very active area of research, due to their wide range of biological activities. Future research on this compound could involve studying its biological activity, developing new synthetic methods, or studying its physical and chemical properties in more detail .

properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-3-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S2/c1-20-13-9-14(24-2)15(25-3)10-16(13)26-18(20)19-17(21)11-6-5-7-12(8-11)27(4,22)23/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJSDSOQPRXMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide

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